molecular formula C10H6ClN3O3S B2461084 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide CAS No. 324058-89-1

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide

Cat. No. B2461084
CAS RN: 324058-89-1
M. Wt: 283.69
InChI Key: SSOBTHGPSUDJKP-UHFFFAOYSA-N
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Description

Thiazole is a type of heterocyclic compound that has been an important moiety in the world of chemistry for many decades . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Synthesis Analysis

Thiazole derivatives can be synthesized through various methods. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques. For example, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can give insights into the functional groups present in the molecule .


Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the reactive positions on the thiazole ring where donor–acceptor, nucleophilic, and oxidation reactions, etc., may take place .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be determined using various analytical techniques. For instance, mass spectrometry can provide information about the molecular weight of the compound .

Mechanism of Action

Target of Action

The primary targets of 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide are likely to be related to its thiazole core. Thiazole-based compounds have been found to exhibit potent anti-tubercular activity, with benzothiazole derivatives showing significant inhibition potency against M. tuberculosis . The target of these compounds is often the enzyme DprE1 .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be related to its anti-tubercular activity. The inhibition of the enzyme DprE1, a key player in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall, can lead to the death of M. tuberculosis .

Pharmacokinetics

Thiazole compounds are generally known for their good bioavailability and favorable pharmacokinetic properties .

Result of Action

The result of the action of this compound is likely to be the inhibition of M. tuberculosis growth due to the disruption of the biosynthesis of arabinogalactan . This could potentially lead to the death of the bacteria, thereby exhibiting its anti-tubercular activity.

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors. For instance, pH levels can affect the stability of the compound, with some thiazole compounds being stable in water under acidic conditions but hydrolyzed under alkaline conditions . Other factors such as temperature, presence of other substances, and the specific biological environment within the body can also influence the compound’s action, efficacy, and stability.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. This compound also has a relatively simple synthetic procedure, which makes it easy to produce in large quantities. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments. In addition, this compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not fully known.

Future Directions

There are several future directions for the study of 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide. One area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the exact mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of specific enzymes and signaling pathways. In addition, the study of this compound could lead to the discovery of new thiazole-based molecules with unique chemical and biological properties.

Synthesis Methods

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide can be synthesized using a multi-step synthetic procedure. The starting material for the synthesis is 2-chloro-4-nitrobenzoic acid, which is reacted with thionyl chloride to form 2-chloro-4-nitrobenzoyl chloride. This intermediate is then reacted with 2-aminothiazole to yield this compound. The yield of the final product is around 70%, and the purity can be increased by recrystallization.

Scientific Research Applications

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide has been studied for its potential use in the treatment of various diseases, including cancer, tuberculosis, and Alzheimer's disease. It has been shown to exhibit potent cytotoxic activity against cancer cells, with IC50 values in the low micromolar range. This compound has also been found to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.

Biochemical Analysis

Biochemical Properties

The thiazole ring in 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide is known to interact with various enzymes and proteins . The exact nature of these interactions depends on the specific biochemical context, but they can involve both covalent and non-covalent bonds .

Cellular Effects

This compound can have various effects on cells. For instance, it has been found to exhibit inhibitory activity against M. tuberculosis, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that the compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies may reveal any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and could also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can be influenced by various factors. These could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3O3S/c11-8-5-6(14(16)17)1-2-7(8)9(15)13-10-12-3-4-18-10/h1-5H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOBTHGPSUDJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330380
Record name 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201496
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

324058-89-1
Record name 2-chloro-4-nitro-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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